molecular formula C15H22N2O4 B15259731 tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate

Cat. No.: B15259731
M. Wt: 294.35 g/mol
InChI Key: ZMBWOQPIOKKSGR-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, an amino group, and a nitrophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-2,2-dimethyl-3-(2-hydroxyphenyl)propanoate
  • tert-Butyl 3-amino-2,2-dimethyl-3-(2-methylphenyl)propanoate
  • tert-Butyl 3-amino-2,2-dimethyl-3-(2-chlorophenyl)propanoate

Uniqueness

tert-Butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(2-nitrophenyl)propanoate

InChI

InChI=1S/C15H22N2O4/c1-14(2,3)21-13(18)15(4,5)12(16)10-8-6-7-9-11(10)17(19)20/h6-9,12H,16H2,1-5H3

InChI Key

ZMBWOQPIOKKSGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1[N+](=O)[O-])N

Origin of Product

United States

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